molecular formula C14H25NO3S2 B1528175 N-BOC-4-[1,3]dithian-4-hydroxy piperidine CAS No. 1227269-33-1

N-BOC-4-[1,3]dithian-4-hydroxy piperidine

Cat. No.: B1528175
CAS No.: 1227269-33-1
M. Wt: 319.5 g/mol
InChI Key: YKJBWXLVDMRTKD-UHFFFAOYSA-N
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Description

N-BOC-4-[1,3]dithian-4-hydroxy piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (BOC) protecting group, a hydroxyl group at the 4-position, and a [1,3]dithiane ring. This compound is significant in organic synthesis, particularly in pharmaceutical intermediates, due to its dual functionality: the BOC group enhances stability during reactions, while the hydroxyl and dithiane moieties enable diverse transformations, such as nucleophilic substitutions or ring-opening reactions.

Properties

IUPAC Name

tert-butyl 4-(1,3-dithian-2-yl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S2/c1-13(2,3)18-12(16)15-7-5-14(17,6-8-15)11-19-9-4-10-20-11/h11,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJBWXLVDMRTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2SCCCS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149804
Record name 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-33-1
Record name 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of N-BOC-4-hydroxypiperidine

Two main approaches are reported for preparing N-BOC-4-hydroxypiperidine, which is a crucial precursor:

Reduction of 4-piperidone Hydrochloride Hydrate

  • Step 1: Synthesis of 4-piperidone

    • 4-piperidone hydrochloride hydrate is dissolved in distilled water.
    • Liquid ammonia is added to alkalize the solution.
    • Extraction with toluene and drying over anhydrous magnesium sulfate yields 4-piperidone.
  • Step 2: Reduction to 4-hydroxypiperidine

    • 4-piperidone is dissolved in methanol.
    • Sodium borohydride is added slowly at 25-30°C.
    • The reaction is refluxed for 7-10 hours.
    • Acid-base workup with dilute hydrochloric acid and extraction with dichloromethane follows.
    • Drying and crystallization from n-hexane yields 4-hydroxypiperidine with purity around 98.9% and yields approximately 80-85%.
  • Step 3: BOC Protection

    • 4-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in methanol.
    • Potassium carbonate is used as a base.
    • Reflux for 6-8 hours at 25-30°C.
    • Filtration and crystallization from petroleum ether afford N-BOC-4-hydroxypiperidine as a white crystalline solid.

This method is characterized by accessible raw materials, high yields, and good purity, suitable for industrial scale-up.

Table 1: Summary of N-BOC-4-hydroxypiperidine Preparation (Based on Patent CN104628625A)

Step Reagents/Conditions Yield (%) Purity (GC) Notes
4-piperidone synthesis 4-piperidone hydrochloride hydrate, NH3, toluene extraction ~60% - Drying over MgSO4
Reduction NaBH4, MeOH, reflux 7-10h, pH adjustment 80-85 98.9% Acid-base workup, crystallization
BOC protection Boc2O, K2CO3, MeOH, reflux 6-8h 85-90 >99% Crystallization from petroleum ether

Alternative Two-Step Synthetic Route Using Aluminium Isopropoxide

Another efficient synthetic method involves:

  • Step 1: Formation of N-BOC-4-piperidone

    • 4-piperidone hydrochloride hydrate is reacted with di-tert-butyl dicarbonate in aqueous alkaline medium (20% NaOH).
    • Reaction at 20-30°C for about 12 hours.
    • Filtration and recrystallization from ethanol yield N-BOC-4-piperidone with ~90% yield and >99% purity.
  • Step 2: Reduction to N-BOC-4-hydroxypiperidine

    • N-BOC-4-piperidone is dissolved in toluene and isopropanol.
    • Aluminium isopropoxide is added as a reducing agent.
    • Reaction is heated at 50°C under nitrogen for 24 hours.
    • Workup includes acid quenching, extraction, washing, and recrystallization from heptane.
    • Yields of 85-86% and purity around 99% are typical.

This method is advantageous due to milder conditions and good scalability.

Table 2: Two-Step Synthesis Using Aluminium Isopropoxide

Step Reagents/Conditions Yield (%) Purity (GC) Notes
N-BOC-4-piperidone 4-piperidone hydrochloride hydrate, Boc2O, NaOH, 20-30°C, 12h ~90 >99% Recrystallization from ethanol
Reduction Aluminium isopropoxide, toluene, isopropanol, 50°C, 24h 85-86 99% Under N2, recrystallization from heptane

Chemical Reactions Analysis

Types of Reactions

N-BOC-4-[1,3]dithian-4-hydroxy piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dithiane ring can be reduced to yield a dithiol.

    Substitution: The BOC group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products

    Oxidation: Yields a ketone derivative.

    Reduction: Produces a dithiol derivative.

    Substitution: Results in the formation of the free amine.

Scientific Research Applications

Synthetic Chemistry

N-BOC-4-[1,3]dithian-4-hydroxy piperidine serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance the efficacy of bioactive molecules. The following table summarizes some key synthetic applications:

Application AreaDescription
Pharmaceuticals Used in the synthesis of antitumor agents and other therapeutics .
Reagent Use Acts as a reagent in organic synthesis, facilitating complex reactions .
Building Block Functions as a building block for creating diverse chemical entities .

Drug Development

The compound has shown promise in the development of targeted therapies, particularly for neurological disorders. Its unique structure allows for:

  • Modification of Bioactive Molecules: Enhances the ability to create drugs with specific action mechanisms.
  • Improved Drug Delivery: Facilitates bioconjugation processes that attach drugs to biomolecules, optimizing therapeutic effects while minimizing side effects .

Bioconjugation

This compound is utilized in bioconjugation techniques, which are essential for:

  • Targeted Drug Delivery: Enhancing the effectiveness of drugs by ensuring they reach specific sites within the body.
  • Reducing Side Effects: By targeting drugs more accurately, this compound helps mitigate adverse reactions associated with traditional therapies .

Research in Neuroscience

In neuroscience research, this compound aids in understanding neurotransmitter systems. Its applications include:

  • Studying Neuroactive Compounds: Helps researchers explore mechanisms of action and interactions within neural pathways.
  • Potential Therapeutics: Investigated for its role in developing treatments for conditions like depression and anxiety disorders .

Material Science

Beyond its pharmaceutical applications, this compound is also explored within material science:

  • Polymeric Materials: Used in developing advanced materials with unique properties suitable for industrial applications.
  • Chemical Stability: Its stable structure makes it valuable for creating durable materials that can withstand varying conditions .

Case Studies and Research Findings

  • Antitumor Agent Synthesis:
    A study demonstrated the effectiveness of this compound as an intermediate in synthesizing a novel antitumor agent. The compound's ability to enhance drug efficacy was highlighted through various assays that showed improved cell viability outcomes compared to existing treatments.
  • Neuroscience Applications:
    Research involving this compound revealed insights into its interaction with neurotransmitter receptors, providing a potential pathway for developing new treatments for neurological disorders. The study utilized various biochemical assays to assess binding affinities and functional responses.
  • Material Development:
    A recent investigation into polymeric materials incorporated this compound to create composites with enhanced mechanical properties and thermal stability, showcasing its versatility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of N-BOC-4-[1,3]dithian-4-hydroxy piperidine depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The BOC group provides stability during synthetic processes, while the hydroxy and dithiane groups can participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare N-BOC-4-[1,3]dithian-4-hydroxy piperidine with similar piperidine derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Hydroxy-Substituted Piperidines

a) 1-Boc-4-hydroxy piperidine (CAS 109384-19-2)
  • Structure : Lacks the [1,3]dithiane ring but retains the BOC and hydroxyl groups.
  • Key Differences: Simpler synthesis due to absence of dithiane. Lower molecular weight (C₁₀H₁₉NO₃; MW 201.27 vs. ~351.5 for the target compound). LogP: Predicted to be lower (~1.2) due to reduced hydrophobicity .
  • Applications : Intermediate in peptide synthesis and chiral resolutions .
b) N-BOC-3-hydroxy-4-phenylpiperidine (CAS 1000931-04-3)
  • Structure : Features a phenyl group at the 4-position and hydroxyl at the 3-position.
  • Key Differences :
    • Bioactivity : Higher GI absorption (83%) and BBB permeability (0.98) due to aromaticity .
    • LogP : 3.52 (XLOGP3), indicating greater lipophilicity than the target compound .
  • Applications : Used in CNS-targeted drug candidates .

Halogen-Substituted Piperidines

a) 1-Boc-4-bromopiperidine (CAS 769944-78-7)
  • Structure : Bromine substituent at the 4-position.
  • Key Differences: Reactivity: Bromine enables Suzuki-Miyaura cross-coupling, unlike the dithiane group . Molecular Weight: 340.25 (C₁₆H₂₂BrNO₂) vs. ~351.5 for the target compound.
  • Applications : Precursor for palladium-catalyzed reactions in antiviral drug synthesis .
b) 1-Boc-4-(2-bromophenyl)piperidine
  • Structure : Bromophenyl substituent introduces steric bulk.
  • Key Differences :
    • Solubility : Lower in polar solvents due to aromatic and halogen groups.
    • Stability : Resistant to electrophilic attacks compared to dithiane-containing analogs .
  • Applications : Intermediate in kinase inhibitor development .

Carboxylate and Ester Derivatives

a) N-BOC-piperidine-4-carboxylic acid (CAS 84358-13-4)
  • Structure : Carboxylic acid at the 4-position.
  • Key Differences :
    • Synthesis : Prepared via hydrolysis of methyl esters (e.g., LiOH/THF/MeOH) .
    • Acidity : pKa ~4.5, enabling pH-dependent reactivity absent in the hydroxyl-dithiane compound.
  • Applications : Building block for peptide coupling .
b) Methyl N-BOC-4-piperidine propionate (CAS 162504-75-8)
  • Structure : Propionate ester enhances solubility in organic solvents.
  • Key Differences :
    • LogP : ~2.8 (higher than hydroxylated analogs due to ester group) .
  • Applications : Prodrug design and esterase-sensitive delivery systems .

Aromatic and Heterocyclic Analogs

a) N-Boc-4-(4-carboxyphenyl)piperidine (CAS 149353-75-3)
  • Structure : Carboxyphenyl group introduces aromaticity and acidity.
  • Key Differences :
    • Solubility : Improved in aqueous buffers (pH >5) due to deprotonation.
    • Applications : Used in radiopharmaceuticals for PET imaging .
b) N-BOC-4-cyano-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]
  • Structure : Spirocyclic framework with a ketone and nitrile.
  • Key Differences: Synthetic Complexity: Requires Pd-catalyzed cyclization (e.g., Pd(AmPhos)Cl₂) .

Biological Activity

N-BOC-4-[1,3]dithian-4-hydroxy piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a [1,3]dithiane moiety. The Boc group is crucial for enhancing stability and solubility while facilitating further chemical modifications.

The synthesis typically involves several steps, including the protection of the amine group and the introduction of the dithiane ring. A common method includes the reaction of 4-hydroxy piperidine with appropriate reagents to form the dithiane derivative, followed by Boc protection to yield the final product.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, compounds derived from Boc-piperidone have demonstrated cytotoxic effects against various human cancer cell lines. Notably, a study reported GI50 values for certain derivatives ranging from 0.84 to 34.7 μg/mL against colorectal cancer cells (LoVo and COLO 205) and 17.1 to 22.9 μg/mL against prostate cancer cells (PC3 and 22RV1) . This cytotoxicity is attributed to mechanisms such as apoptosis induction and inhibition of NFκB activity.

Neuroactive Applications

The compound is also investigated for its role in neuroscience. This compound is utilized in studies examining neurotransmitter systems, which can lead to insights into neuroactive compounds' mechanisms of action. Its structural properties allow it to act as a scaffold for developing new neuropharmaceuticals targeting conditions like depression and anxiety .

Data Table: Biological Activity Summary

Property Finding
Cytotoxicity GI50: 0.84 - 34.7 μg/mL (Colorectal cancer)
GI50: 17.1 - 22.9 μg/mL (Prostate cancer)
Mechanism of Action Induces apoptosis; inhibits NFκB activity
Neuroscience Research Investigated for neurotransmitter system effects

Study on Anticancer Activity

In a comprehensive study published in Frontiers in Chemistry, researchers synthesized several derivatives of N-BOC-piperidone chalcones and evaluated their cytotoxicity against metastatic cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit cellular proliferation through NFκB pathway modulation .

Neuropharmacological Research

Another study focused on the neuropharmacological applications of N-BOC derivatives, demonstrating their potential in modulating neurotransmitter systems. The findings suggest that these compounds could serve as lead candidates for developing treatments for neurological disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-BOC-4-[1,3]dithian-4-hydroxy piperidine, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via asymmetric deprotonation using organolithium reagents (e.g., sec-BuLi) paired with chiral ligands like (-)-sparteine. For example, lithiation at -78°C in THF or Et₂O is critical to minimize side reactions such as carbamate addition . Optimization involves adjusting temperature, solvent polarity, and stoichiometry of the chiral ligand-to-base ratio to enhance enantioselectivity (e.g., achieving an 87:13 enantiomeric ratio under controlled conditions) .
  • Characterization : Reaction progress is monitored via TLC and NMR, with final purification by column chromatography using gradients of ethyl acetate/hexane.

Q. Which spectroscopic and computational methods are recommended for structural validation of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm regioselectivity and stereochemistry, particularly for distinguishing axial vs. equatorial substituents on the piperidine ring .
  • X-ray crystallography : Resolves absolute configuration, especially when chiral centers are present .
  • IR spectroscopy : Identifies functional groups like the BOC-protected amine (C=O stretch ~1680 cm⁻¹) and hydroxyl groups .
    • Computational : Density Functional Theory (DFT) calculations predict thermodynamic stability and transition-state geometries, aiding in rationalizing enantioselectivity outcomes .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Hazards : Classified as a skin/eye irritant (GHS Category 2/2A) and respiratory irritant (H335) .
  • Mitigation : Use fume hoods for dust control, wear nitrile gloves, and employ P95 respirators during prolonged exposure. Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How do computational studies explain the enantioselectivity challenges in deprotonating N-BOC-protected piperidine derivatives?

  • Mechanistic Insight : DFT studies reveal that the pro-S hydrogen is preferentially abstracted due to lower activation energy in the three-component intermediate (organolithium-sparteine-substrate). However, competing pathways (e.g., carbamate addition) reduce selectivity. The calculated enantiomeric ratio (87:13) aligns with experimental data, but higher energy barriers compared to pyrrolidine analogs limit further improvements .
  • Strategies : Introduce electron-withdrawing groups (e.g., tosyl) on the piperidine ring to increase acidity and reduce side reactions .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Approach :

  • In silico docking : Compare binding affinities to target receptors (e.g., acetylcholine esterase) using molecular dynamics simulations .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing dithiane with pyrimidine) and evaluate cytotoxicity via MTT assays .
    • Case Study : Derivatives with 4-hydroxyl groups show higher antioxidant activity (IC₅₀ = 12 µM in DPPH assays) than non-hydroxylated analogs due to hydrogen-bonding interactions .

Q. How can reaction conditions be optimized to suppress competing pathways during lithiation of N-BOC-piperidine derivatives?

  • Experimental Design :

  • Solvent Effects : Use low-polarity solvents (e.g., hexane) to stabilize the lithiated intermediate and reduce carbamate adduct formation .
  • Additives : Introduce chelating agents (e.g., TMEDA) to enhance reagent stability and selectivity .
  • Kinetic Control : Short reaction times (<2 hours) at -78°C minimize side reactions, as shown by HPLC monitoring .

Q. What strategies are effective in scaling up enantioselective syntheses of this compound for preclinical studies?

  • Process Chemistry :

  • Continuous Flow Systems : Improve heat transfer and reduce batch variability during lithiation .
  • Catalyst Recycling : Immobilize (-)-sparteine on silica supports to reduce costs and waste .
    • Yield Optimization : Pilot-scale trials achieved 68% yield (er = 85:15) using 1.2 equiv of sec-BuLi and 2.0 equiv of (-)-sparteine .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BOC-4-[1,3]dithian-4-hydroxy piperidine
Reactant of Route 2
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N-BOC-4-[1,3]dithian-4-hydroxy piperidine

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